N-(3-chloro-4-methylphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine ring and a substituted phenylacetamide moiety. Its structure has likely been resolved using crystallographic methods such as those implemented in the SHELX software suite, which is widely employed for small-molecule refinement and structural determination .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN8O/c1-3-28-19-17(24-25-28)18(21-12-22-19)27-8-6-26(7-9-27)11-16(29)23-14-5-4-13(2)15(20)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNBORSPPFRKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)C)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current knowledge on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A triazole moiety, which is known for its diverse biological activities.
- A piperazine ring that often contributes to the pharmacological properties of compounds.
- An acetanilide group that may enhance solubility and bioavailability.
Research indicates that compounds containing triazole and piperazine structures can interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Cell proliferation
- Apoptosis
- Inflammation
The specific mechanism of this compound has not been fully elucidated but is hypothesized to involve modulation of signaling pathways related to cancer cell growth and survival.
Anticancer Properties
Several studies have evaluated the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis |
| Triazole Derivative 2 | MDA-MB-231 | 1.5 | Inhibits migration |
| N-(3-chloro...) | HT29 | TBD | TBD |
These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents.
Anti-inflammatory Activity
Triazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
Case Studies
Case Study 1: Efficacy in Cancer Treatment
A study demonstrated that a related triazole compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Safety Profile
In preclinical trials, compounds similar to N-(3-chloro...) showed minimal toxicity in normal tissues. This suggests a favorable safety profile that warrants further investigation in clinical settings.
Comparison with Similar Compounds
Table 1: Structural Comparison
Implications of Substituent Differences
- In contrast, the 4-acetylphenyl group’s strong electron-withdrawing nature may enhance hydrogen-bonding interactions but reduce membrane permeability .
- Bioactivity : Chloro and methyl groups are common in CNS-targeting drugs due to their ability to modulate blood-brain barrier penetration. The acetyl group in the analog might favor interactions with polar enzymatic pockets, suggesting divergent therapeutic targets.
- Synthetic Accessibility : The acetyl group requires additional protection-deprotection steps during synthesis, whereas the chloro-methyl combination could simplify synthetic routes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
